![molecular formula C9H8BrN3 B6226460 7-bromo-2-methylquinazolin-4-amine CAS No. 1432375-67-1](/img/new.no-structure.jpg)
7-bromo-2-methylquinazolin-4-amine
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Overview
Description
7-bromo-2-methylquinazolin-4-amine is a chemical compound with the molecular formula C9H8BrN3. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a quinazoline core substituted with a bromine atom at the 7th position and a methyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-methylquinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylquinazolin-4-amine and bromine.
Bromination: The bromination of 2-methylquinazolin-4-amine is carried out using bromine in the presence of a suitable solvent like acetic acid or chloroform.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) may also be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-methylquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the nature of the substituent introduced. For example, substitution with an amine can yield 7-amino-2-methylquinazolin-4-amine, while substitution with a thiol can produce 7-mercapto-2-methylquinazolin-4-amine .
Scientific Research Applications
Medicinal Chemistry
Overview:
7-bromo-2-methylquinazolin-4-amine serves as an important building block in synthesizing biologically active compounds. Its derivatives have shown potential in treating various diseases, including cancer and infections.
Key Applications:
- Anticancer Agents: The compound has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, derivatives have demonstrated efficacy against various cancer cell lines, showcasing significant cytotoxic effects.
- Antimicrobial Activity: Research indicates that this compound exhibits activity against resistant strains of bacteria, making it a candidate for developing new antibiotics. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study:
In a recent study, derivatives of this compound were tested for their ability to inhibit the growth of HepG2 liver cancer cells. The results indicated that specific substitutions on the quinazoline ring enhanced the anticancer activity, suggesting a structure-activity relationship that could guide future drug design .
Biological Research
Mechanism of Action:
The compound interacts with various molecular targets, influencing cellular pathways. It has been shown to inhibit enzymes critical for cell signaling, which can lead to altered cell survival and proliferation rates.
Applications in Research:
- Cellular Pathway Studies: Researchers utilize this compound to explore its effects on apoptosis and cell cycle regulation.
- Receptor Interaction Studies: It is employed to study interactions with specific receptors involved in inflammatory responses.
Data Table: Biological Activity of this compound Derivatives
Material Science
Potential Applications:
Research into the electronic properties of 7-bromo-2-methylquinazolin-4-amines has revealed their potential in developing novel materials for sensors and electronic devices.
Innovative Uses:
The compound can be integrated into polymer matrices to enhance conductivity or used as a precursor for creating thin films with specific electronic characteristics.
Analytical Chemistry
Role as a Standard:
In analytical chemistry, 7-bromo-2-methylquinazolin-4-amino is used as a standard reference material for quantifying similar compounds in complex mixtures.
Applications:
It aids in the calibration of analytical techniques such as High Performance Liquid Chromatography (HPLC), ensuring accurate detection and quantification in pharmaceutical formulations.
Agrochemical Applications
Research Insights:
Studies indicate that this compound may play a role in developing agrochemicals aimed at improving crop resistance to pests and diseases. Its biological activity could lead to more sustainable agricultural practices.
Case Study Example:
A recent investigation demonstrated that formulations containing derivatives of 7-bromo-2-methylquinazolin-4-amino showed enhanced resistance against fungal pathogens in crops, suggesting its potential as an eco-friendly pesticide alternative .
Mechanism of Action
The mechanism of action of 7-bromo-2-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-methylquinazolin-4-amine: Lacks the bromine substitution at the 7th position.
7-chloro-2-methylquinazolin-4-amine: Similar structure but with a chlorine atom instead of bromine.
7-fluoro-2-methylquinazolin-4-amine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
7-bromo-2-methylquinazolin-4-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse quinazoline derivatives .
Biological Activity
7-Bromo-2-methylquinazolin-4-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, characterized by the presence of a bromine atom at the 7-position and a methyl group at the 2-position, influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Research indicates that this compound may inhibit kinases that play crucial roles in cell signaling, thereby affecting cellular proliferation and survival. For instance, it has been shown to modulate pathways such as the MAPK/ERK pathway, which is vital for cancer cell growth and survival .
Anticancer Activity
Numerous studies have investigated the anticancer potential of quinazoline derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For example, compounds derived from this scaffold have shown IC50 values ranging from 10.58 to 29.46 µM against HepG2 and MCF-7 cell lines, indicating promising activity comparable to established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Quinazoline Derivatives
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | HepG2 | 18.79 | |
This compound | MCF-7 | 13.46 | |
Doxorubicin | HepG2 | 8.55 | |
Doxorubicin | MCF-7 | 8.90 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against Pseudomonas aeruginosa, a significant pathogen in nosocomial infections. Studies have indicated that derivatives of quinazoline can reduce biofilm formation and modulate virulence factors like pyocyanin production at concentrations as low as 50 µM without affecting the viability of human bronchial cells . This suggests a potential role for these compounds in treating infections associated with antibiotic resistance.
Table 2: Antimicrobial Activity Against Pseudomonas aeruginosa
Compound | Concentration (µM) | Biofilm Reduction (%) | Reference |
---|---|---|---|
Quinazoline Derivative (e.g., 7a) | 50 | 25% | |
Quinazoline Derivative (e.g., 8a) | 50 | 58% |
Anti-inflammatory Properties
In addition to anticancer and antimicrobial activities, quinazoline derivatives exhibit anti-inflammatory effects. Research highlights their ability to inhibit inflammatory mediators and cytokines in various models, suggesting potential applications in treating inflammatory diseases .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on a series of quinazoline derivatives revealed that modifying substituents at the N3 position significantly enhanced anticancer activity against breast cancer cells. The inclusion of specific side chains led to improved binding affinity to target proteins involved in tumor progression .
Case Study 2: Biofilm Inhibition
Another investigation focused on the use of quinazoline derivatives as anti-virulence agents against Pseudomonas aeruginosa. The study demonstrated that these compounds could effectively disrupt biofilm formation and reduce virulence factor expression without compromising bacterial viability, indicating their potential as adjunct therapies in chronic infections .
Properties
CAS No. |
1432375-67-1 |
---|---|
Molecular Formula |
C9H8BrN3 |
Molecular Weight |
238.1 |
Purity |
95 |
Origin of Product |
United States |
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